molecular formula C28H27NO5 B14955180 Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B14955180
M. Wt: 457.5 g/mol
InChI Key: FQEZNZRGNPVHGW-UHFFFAOYSA-N
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Description

Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including benzyl, methyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylates, while reduction can produce piperidine derivatives.

Scientific Research Applications

Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.

    Amlodipine: Another dihydropyridine with similar applications in cardiovascular medicine.

Uniqueness

Dibenzyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its furan ring and benzyl groups differentiate it from other dihydropyridines, potentially leading to unique interactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H27NO5/c1-18-14-15-23(34-18)26-24(27(30)32-16-21-10-6-4-7-11-21)19(2)29-20(3)25(26)28(31)33-17-22-12-8-5-9-13-22/h4-15,26,29H,16-17H2,1-3H3

InChI Key

FQEZNZRGNPVHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)OCC3=CC=CC=C3)C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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